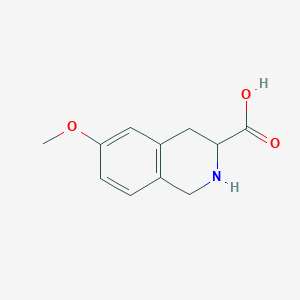

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-15-9-3-2-7-6-12-10(11(13)14)5-8(7)4-9/h2-4,10,12H,5-6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJZBSKINXXMNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CNC(C2)C(=O)O)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517710 |

Source

|

| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77140-86-4 |

Source

|

| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: A Cornerstone for Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid structure and chiral centers offer a unique three-dimensional presentation of functional groups, making it an attractive starting point for the design of novel therapeutics. This guide provides an in-depth technical overview of the synthesis of a key derivative, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, intended for researchers and professionals in drug development. We will delve into the strategic considerations behind the synthetic pathway, provide a detailed experimental protocol, and discuss the critical aspects of process integrity.

Strategic Imperatives in the Synthesis of Tetrahydroisoquinolines

The synthesis of substituted tetrahydroisoquinolines has been a subject of extensive research, leading to the development of several robust methodologies.[3] Among these, the Pictet-Spengler reaction stands out as a highly efficient and versatile method for constructing the tetrahydroisoquinoline ring system.[4][5][6] This reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to furnish the desired heterocyclic core.[6]

The choice of starting materials is paramount for the successful synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The synthesis logically commences with a commercially available and relatively inexpensive starting material, 3-methoxyphenethylamine. The carboxylic acid functionality at the C-3 position is introduced by employing a glyoxylic acid derivative as the carbonyl component.

The Pictet-Spengler Reaction: A Mechanistic Overview

The Pictet-Spengler reaction proceeds through a well-established mechanism. Initially, the β-arylethylamine and the aldehyde or ketone condense to form a Schiff base.[6] Subsequent protonation of the imine nitrogen generates a highly electrophilic iminium ion.[5][6] This intermediate then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form a spirocyclic intermediate. Finally, rearomatization through the loss of a proton yields the stable tetrahydroisoquinoline ring system. The electron-donating methoxy group on the aromatic ring of the starting material facilitates this key cyclization step.[6]

Caption: Mechanism of the Pictet-Spengler reaction.

Experimental Protocol: Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

This protocol outlines a standard laboratory procedure for the synthesis of the target compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methoxyphenethylamine | 151.21 | 10.0 g | 0.066 mol |

| Glyoxylic acid monohydrate | 92.06 | 6.7 g | 0.073 mol |

| Formic acid (88%) | 46.03 | 50 mL | - |

| Methanol | 32.04 | 100 mL | - |

| Diethyl ether | 74.12 | As needed | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxyphenethylamine (10.0 g, 0.066 mol) and methanol (50 mL). Stir the mixture until the amine is fully dissolved.

-

Addition of Glyoxylic Acid: In a separate beaker, dissolve glyoxylic acid monohydrate (6.7 g, 0.073 mol) in methanol (50 mL). Add this solution dropwise to the stirred solution of the amine at room temperature.

-

Initiation of Pictet-Spengler Reaction: To the resulting mixture, add formic acid (50 mL) in one portion.

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane:methanol, 9:1).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

-

Precipitation and Filtration: To the concentrated residue, add diethyl ether to precipitate the product. Collect the solid product by vacuum filtration and wash it with cold diethyl ether.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield the desired 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as a crystalline solid.

Asymmetric Synthesis Strategies

The C-3 position of the synthesized tetrahydroisoquinoline is a chiral center. For applications in drug development, it is often necessary to obtain a single enantiomer. Several strategies for the asymmetric synthesis of tetrahydroisoquinoline-3-carboxylic acid derivatives have been reported. These include the use of chiral auxiliaries, phase-transfer catalysis, and enzymatic resolutions. Chiral phase-transfer catalysts have been shown to be effective in promoting the enantioselective synthesis of these compounds. Additionally, chemoenzymatic one-pot processes offer a greener and more efficient alternative to traditional chemical methods.[7]

Caption: Workflow for Asymmetric Synthesis.

Conclusion

The synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid via the Pictet-Spengler reaction is a robust and well-established method. This guide provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and insights into asymmetric approaches. The versatility of the tetrahydroisoquinoline scaffold ensures its continued importance in the discovery and development of new therapeutic agents.

References

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - NIH. (2023). Available at: [Link]

-

Improved and Practical Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride. (2025). Available at: [Link]

-

Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines - ProQuest. (n.d.). Available at: [Link]

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed. (2023). Available at: [Link]

-

Synthesis of (+)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid, a Diastereoselective Approach | Request PDF - ResearchGate. (2025). Available at: [Link]

-

Concise, Catalytic Asymmetric Synthesis of Tetrahydroisoquinoline- and Dihydroisoquinoline-3-carboxylic Acid Derivatives - Sci-Hub. (n.d.). Available at: [Link]

-

Asymmetric synthesis of quaternary tetrahydroisoquinoline-3-carboxylic acid derivatives. (n.d.). Available at: [Link]

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - MDPI. (2023). Available at: [Link]

-

The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. (n.d.). Available at: [Link]

-

The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically- - Arkivoc. (n.d.). Available at: [Link]

-

Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PubMed Central. (n.d.). Available at: [Link]

-

Pictet–Spengler reaction - Wikipedia. (n.d.). Available at: [Link]

-

Pictet-Spengler Isoquinoline Synthesis. (n.d.). Available at: [Link]

-

Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions | Request PDF - ResearchGate. (2025). Available at: [Link]

-

Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC - NIH. (2021). Available at: [Link]

-

Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC - PubMed Central. (n.d.). Available at: [Link]

-

Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal. (n.d.). Available at: [Link]

-

Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid - ResearchGate. (2025). Available at: [Link]

-

Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) | Chemical Reviews - ACS Publications. (2023). Available at: [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (2023). Available at: [Link]

Sources

- 1. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives [mdpi.com]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 6. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines - ProQuest [proquest.com]

The Enigmatic Core: A Technical Guide to the Biological Activity of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth exploration of the synthesis, and known and potential biological activities of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6-MeO-THIC). As a Senior Application Scientist, this guide is structured to deliver not just a review of existing data, but to foster a deeper understanding of the structure-activity relationships that govern the therapeutic potential of this fascinating heterocyclic scaffold. We will delve into the mechanistic underpinnings of related compounds to build a predictive framework for the biological profile of 6-MeO-THIC.

Introduction: The Tetrahydroisoquinoline Scaffold in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] From potent antitumor agents to neuroprotective compounds, the THIQ framework offers a versatile template for the design of novel therapeutics.[2][3] The constrained cyclic structure of THIQ, particularly when incorporating a carboxylic acid moiety at the 3-position, creates a conformationally restricted analog of the amino acid phenylalanine, allowing for unique interactions with biological targets. This guide will focus specifically on the 6-methoxy substituted derivative, a modification poised to significantly influence its biological profile.

Synthesis and Chemical Properties

The synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives typically relies on well-established synthetic routes for the formation of the tetrahydroisoquinoline core. The Pictet-Spengler reaction is a cornerstone in this regard, involving the condensation of a phenethylamine with an aldehyde or ketone followed by cyclization. Variations of this and other methods like the Bischler-Napieralski reaction are frequently employed to generate the core structure.

Representative Synthetic Protocol: Pictet-Spengler Reaction

A generalized, multi-step synthesis for a substituted THIQ-3-carboxylic acid is outlined below. This protocol is illustrative and may require optimization for the specific synthesis of 6-MeO-THIC.

-

Step 1: Formation of the Phenethylamine Precursor. The synthesis would commence with a suitably substituted phenethylamine, in this case, a 3-methoxyphenethylamine derivative.

-

Step 2: Condensation and Cyclization. The phenethylamine precursor is reacted with a glyoxylic acid equivalent in an acidic medium. The resulting imine undergoes an intramolecular electrophilic substitution to form the tetrahydroisoquinoline ring.

-

Step 3: Purification. The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the desired 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

A generalized workflow for the synthesis of 6-MeO-THIC via the Pictet-Spengler reaction.

Biological Activities and Mechanisms of Action

Direct experimental data on the biological activity of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is limited in the current body of scientific literature. However, by examining the activities of structurally related analogs, we can construct a strong hypothesis regarding its potential therapeutic applications and mechanisms of action.

Anticancer Potential: Insights from Methoxy-Substituted Analogs

A significant body of research points to the antiproliferative properties of methoxy-substituted THIQ-3-carboxylic acid derivatives. A notable study on 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid revealed its efficacy in a colorectal carcinoma model.[4] The proposed mechanism of action involves the inhibition of the IL-6 mediated signaling pathway.[4]

The Interleukin-6 (IL-6) signaling cascade is a critical pathway in cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers. The binding of IL-6 to its receptor initiates a signaling cascade that involves the phosphorylation and activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell growth and survival.

The demonstrated ability of a dimethoxy analog to attenuate the overexpression of IL-6, JAK2, and STAT3 suggests that 6-MeO-THIC may also possess the ability to modulate this pathway, warranting further investigation into its potential as an anticancer agent.[4]

Inhibition of the IL-6/JAK2/STAT3 pathway by methoxy-substituted THIQs.

Furthermore, derivatives of the parent compound, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, have been identified as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, inducing apoptosis in cancer cells.[5] This provides another avenue through which 6-MeO-THIC could exert anticancer effects.

Neuroprotective Potential: Targeting the NMDA Receptor

The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, plays a crucial role in synaptic plasticity, learning, and memory. However, overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, implicating them in various neurodegenerative disorders.[6]

Research on 6-substituted decahydroisoquinoline-3-carboxylic acids has identified these compounds as potent and selective NMDA receptor antagonists.[7] This suggests that the tetrahydroisoquinoline-3-carboxylic acid scaffold, when substituted at the 6-position, is well-suited for interaction with the NMDA receptor. The 6-methoxy group of 6-MeO-THIC could therefore confer NMDA receptor modulatory activity.

It is important to note that the nature of the substitution at the 6-position is critical. While some substitutions lead to antagonism, others can result in positive allosteric modulation of specific NMDA receptor subunits.[8][9] The precise effect of the 6-methoxy group on NMDA receptor function remains to be elucidated experimentally.

A study on 1-methyl-tetrahydroisoquinoline (1MeTIQ) derivatives indicated that a methoxyl substitution increased neurotoxicity compared to a hydroxyl substitution, underscoring the nuanced effects of seemingly minor chemical modifications.[10]

Structure-Activity Relationship (SAR) Insights

The biological activity of the tetrahydroisoquinoline scaffold is highly dependent on the nature and position of its substituents.

-

Substitution at the 6- and 7-positions: These positions are critical for modulating activity at various receptors. Methoxy groups at these positions, as seen in the 6,7-dimethoxy analog, are associated with anticancer activity.[4]

-

The Carboxylic Acid Moiety at Position 3: This group is crucial for mimicking the structure of amino acids and likely plays a key role in binding to target proteins.

-

The Methoxy Group at Position 6: The electron-donating nature of the methoxy group can influence the electronic properties of the aromatic ring, potentially affecting receptor binding affinity and pharmacokinetic properties.

Future Directions and Therapeutic Potential

The available evidence, though indirect, strongly suggests that 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound of significant interest for further investigation. Key areas for future research include:

-

Direct Biological Screening: Comprehensive in vitro screening of 6-MeO-THIC against a panel of cancer cell lines and neuronal models is essential to confirm the hypothesized activities.

-

Mechanism of Action Studies: Should biological activity be confirmed, detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways involved.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of 6-MeO-THIC will be crucial for assessing its drug-like potential.

-

In Vivo Efficacy Studies: Promising in vitro results should be followed by in vivo studies in relevant animal models of cancer and neurodegenerative diseases.

Conclusion

While direct experimental data on 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is not yet abundant, a careful analysis of its structural analogs provides a compelling rationale for its potential as a bioactive molecule. The evidence points towards promising avenues in both oncology, through the modulation of pathways like IL-6/JAK2/STAT3, and neuroscience, via interaction with the NMDA receptor. This technical guide serves as a foundational resource to stimulate and guide future research into the therapeutic applications of this intriguing compound.

References

-

Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega.

-

Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. PubMed.

-

Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives. PubMed.

-

A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. Heliyon.

-

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489. PubChem.

-

Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.

-

The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. PubMed.

-

1,2,3,4-tetrahydroisoquinoline carboxylic acid. Semantic Scholar.

-

Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate.

-

Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. PubMed.

-

Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PMC.

-

Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. PMC.

-

Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. MDPI.

-

Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors. PubMed.

-

6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates colon carcinogenesis via blockade of IL-6 mediated signals. PubMed.

-

The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. PubMed.

-

6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. PubMed.

-

Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate.

-

Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry.

-

Neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline: In vitro and in vivo studies in rats. ResearchGate.

-

6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid mimics active conformation of tyrosine in opioid peptides. ChEMBL.

-

Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-N-[1R)-1-(Cyclohexylmethyl)-2-methylpropyl]. PMC.

-

Novel dual kappa/mu opioid ligands based on a tetrahydroisoquinoline-valine hybrid nucleus. PMC.

Sources

- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates colon carcinogenesis via blockade of IL-6 mediated signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Derivatives and Analogs: A Synthetic and Pharmacological Overview

An In-Depth Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and pharmacologically active compounds.[1][2] This guide focuses on a specific, highly functionalized subset: 6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its analogs. The presence of the 6-methoxy group often enhances interaction with biological targets, while the C3-carboxylic acid provides a versatile handle for synthetic modification.[1][3] We will explore the critical synthetic pathways, delve into the diverse pharmacological applications, and analyze the structure-activity relationships (SAR) that govern the efficacy of these compounds, providing a technical resource for researchers engaged in their study and development.

The Strategic Importance of the 6-Methoxy-THIQ-3-Carboxylic Acid Core

The THIQ nucleus is a fundamental component of numerous isoquinoline alkaloids, many of which exhibit significant biological activity.[4][5] These alkaloids are typically biosynthesized from amino acids like tyrosine or phenylalanine.[6] The 6-methoxy-THIQ-3-carboxylic acid core can be considered a constrained analog of phenylalanine, a feature that medicinal chemists exploit to design peptide mimetics and small molecules with improved receptor binding and selectivity.[1][7] Its rigid bicyclic structure is instrumental in orienting substituents for optimal interaction with biological targets, leading to applications ranging from anticancer and neuroprotective agents to potent modulators of multidrug resistance in tumors.[8][9][10]

Foundational Synthetic Strategies

The construction of the THIQ skeleton is a well-established field, with several classical and modern methods available to the synthetic chemist. The choice of method is often dictated by the desired substitution pattern and stereochemistry.

Core Scaffold Synthesis: Classical Approaches

Two of the most venerable and widely used methods for synthesizing the THIQ core are the Pictet-Spengler and Bischler-Napieralski reactions.

-

Pictet-Spengler Reaction: This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the THIQ ring.[11] The presence of electron-donating groups on the aromatic ring, such as a methoxy group, facilitates the cyclization step.[2] This is often the preferred method for generating C1-substituted THIQs.

-

Bischler-Napieralski Cyclization: This two-step process begins with the acylation of a β-phenylethylamine, followed by cyclization using a dehydrating agent (e.g., POCl₃ or P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.[2] Subsequent reduction with reagents like sodium borohydride (NaBH₄) yields the final THIQ product. This method is particularly useful for synthesizing N-substituted and C1-unsubstituted THIQs.[2]

Advanced and Asymmetric Synthetic Routes

For therapeutic applications, controlling the stereochemistry at the C1 and C3 positions is often critical. Modern synthetic methods have been developed to achieve high levels of diastereoselectivity.

-

Petasis Reaction & Pomeranz–Fritsch–Bobbitt Cyclization: A powerful combination for the diastereoselective synthesis of THIQ-1-carboxylic acids involves the multi-component Petasis reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization.[12][13][14] This approach allows for the construction of chiral THIQ derivatives with high enantiomeric purity.[15]

Pharmacological Applications and Structure-Activity Relationships (SAR)

Derivatives of 6-methoxy-THIQ-3-carboxylic acid have demonstrated a remarkable breadth of biological activities. The SAR often hinges on the nature and position of substituents on the nitrogen atom (N2), the C1 position, and modifications of the C3-carboxylic acid.

Multidrug Resistance (MDR) Reversal

A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by efflux pumps like P-glycoprotein (P-gp).[16] Certain 6,7-dimethoxy-THIQ derivatives, structurally related to known P-gp modulators like elacridar and tariquidar, have shown potent activity in reversing this resistance.[10]

SAR Insights for P-gp Inhibition:

-

N2-Substituent: A long chain terminating in an aromatic group, such as a phenethyl group, is often beneficial.[17]

-

C3-Functionality: Amide derivatives at the C3 position tend to be more potent P-gp modulators than the corresponding ester analogs.[17]

-

Aromatic Moiety: The nature of the aryl group linked to the core structure significantly impacts activity, with moieties like 2,2-bis(4-methoxyphenyl) showing exceptionally high potency.[16][17]

| Compound Series | C3-Functionality | N2-Substituent | P-gp EC₅₀ (µM) | Reference |

| Series I (Amide) | Amide | Phenethyl-aryl | 0.30 - 1.04 | [17] |

| Series II (Ester) | Ester | Phenethyl-aryl | 0.33 - 10.0 | [17] |

| Series III (Amine) | Alkylamine | Phenethyl-aryl | Potent Modulators | [17] |

Anticancer and Anti-Angiogenesis Activity

The THIQ scaffold is present in several natural antitumor antibiotics.[2] Synthetic analogs have been developed that exhibit potent anticancer and anti-angiogenesis properties.[18] For instance, certain derivatives have shown significant inhibitory activity against Kirsten rat sarcoma (KRas) protein, a key driver in many cancers, particularly colorectal cancer.[18] Others have been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[19]

-

Key Finding: A THIQ derivative bearing a 4-chlorophenyl group (GM-3-18) exhibited significant KRas inhibition against multiple colon cancer cell lines, with IC₅₀ values ranging from 0.9 µM to 10.7 µM.[18]

-

Anti-Angiogenesis: Another derivative, GM-3-121, showed potent anti-angiogenesis activity with an IC₅₀ of 1.72 µM.[18]

Neurological Disorders

The structural similarity of THIQs to dopamine and other neurotransmitters makes them attractive candidates for treating neurological diseases. Derivatives of THIQ-3-carboxylic acid have been investigated for their potential in treating dopaminergic nerve diseases, most notably Parkinson's disease.[9] Additionally, related decahydroisoquinoline-3-carboxylic acids have been identified as potent and selective antagonists of the AMPA receptor, a target for treating neuroexcitatory conditions.[20]

Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, self-validating protocols for a key synthesis and a representative biological assay.

Protocol 1: Synthesis of an N-Substituted 6-Methoxy-THIQ-3-Carboxamide Derivative

This protocol outlines a general procedure based on the Bischler-Napieralski reaction followed by N-alkylation and amidation, a common sequence for creating derivatives studied for MDR reversal.[17]

Step 1: Bischler-Napieralski Cyclization

-

To a solution of N-acyl-3-methoxyphenylethylamine (1.0 eq) in anhydrous acetonitrile, add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

-

Cool the mixture and carefully pour it onto crushed ice. Basify with a concentrated ammonium hydroxide solution until pH > 9.

-

Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline intermediate.

Step 2: Reduction to THIQ

-

Dissolve the crude intermediate from Step 1 in methanol.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise at 0 °C.

-

Stir the reaction at room temperature for 2 hours.

-

Quench the reaction by adding water, and remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the 6-methoxy-THIQ core.

Step 3: N-Alkylation & Amidation (Example)

-

Combine the 6-methoxy-THIQ (1.0 eq), an appropriate bromo-alkyl-aryl compound (1.1 eq), and K₂CO₃ (2.0 eq) in anhydrous DMF.

-

Heat the mixture at 80 °C for 12-18 hours.

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate. Purify by column chromatography to obtain the N-alkylated THIQ-ester (assuming starting material was an ester).

-

For amidation, hydrolyze the ester to the carboxylic acid using LiOH.

-

Couple the resulting acid with a desired amine using a standard peptide coupling agent like EDCI/DMAP to yield the final amide derivative.[17]

Protocol 2: Workflow for In Vitro P-glycoprotein (P-gp) Inhibition Assay

This workflow describes a common cell-based assay using a fluorescent P-gp substrate like Calcein-AM to quantify the inhibitory activity of test compounds.

Conclusion and Future Directions

The 6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold and its analogs represent a fertile ground for drug discovery. The synthetic versatility of the core allows for fine-tuning of physicochemical and pharmacological properties. Current research has established these compounds as potent anticancer agents, effective MDR reversers, and promising candidates for neurological therapies.[8][9][17]

Future research should focus on developing more stereoselective synthetic routes to access enantiomerically pure compounds, as biological activity is often stereospecific. Further exploration of the SAR, aided by computational modeling and molecular docking, could lead to the design of next-generation derivatives with enhanced potency and selectivity for specific targets like KRas or various ABC transporters.[10][18] The continued investigation of this remarkable scaffold is poised to deliver novel therapeutic agents for some of medicine's most pressing challenges.

References

- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC. (n.d.). PubMed Central.

- Gao, Y., Tu, N., Liu, X., Lu, K., Chen, S., & Guo, J. (2023). Progress in the Total Synthesis of Antitumor Tetrahydroisoquinoline Alkaloids. Chemical biodiversity, 20(5), e202300172.

- Yadav, M., & Williams, R. M. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Semantic Scholar.

- Yadav, M., & Williams, R. M. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews.

- The Role of Tetrahydroisoquinolines in Modern Drug Discovery. (n.d.). [Source not further specified].

- Mahadeviah, B. M., & Umesha, K. B. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.

- Luo, Z., Rao, Y., & Chen, J. (2025). Elucidation and biosynthesis of tetrahydroisoquinoline alkaloids: Recent advances and prospects. Biotechnology advances, 79, 108524.

- Recent developments in the Synthesis and Biological Activities of THβ-carboline and Its Analogs: Review. (n.d.). [Source not further specified].

- 1 Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4- tetrahydroisoquinoline Deriv

- Applications of tetrahydroisoquinoline-3-carboxylic acid derivatives in preparation of medicines treating dopaminergic nerve diseases. (n.d.).

- Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023).

- Szymański, P., & Mąkosza, M. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules (Basel, Switzerland), 28(7), 3200.

- Szymański, P., & Mąkosza, M. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). [Source not further specified].

- Moghal, M. M. R., Mohammed, G. M., Al-Obaid, A. M., & Al-Agamy, M. H. M. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Infectious disorders drug targets, 21(5), e090321186719.

- Chegaev, K., Lazzarato, L., Tamboli, Y., Guglielmo, S., Joseph, B., Blangetti, M., Rolando, B., Contino, M., Perrone, M. G., Colabufo, N. A., Fruttero, R., & Gasco, A. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem, 12(16), 1369–1379.

- Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions | Request PDF. (2008).

- Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance (MDR) reversers. (2017).

- Ornstein, P. L., Arnold, M. B., Bleisch, T. J., & Wright, R. A. (1996). Structure-activity studies of 6-substituted decahydroisoquinoline-3-carboxylic acid AMPA receptor antagonists. 2. Effects of distal acid bioisosteric substitution, absolute stereochemical preferences, and in vivo activity. Journal of medicinal chemistry, 39(11), 2232–2244.

- Synthetic Approaches to Tetrahydroisoquinoline-3-carboxylic Acid Derivatives | Request PDF. (2010).

- Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry.

- Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. (1995).

- Examples of biologically active 1,2,3,4-tetrahydroisoquinoline carboxylic acids and their derivatives. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Progress in the Total Synthesis of Antitumor Tetrahydroisoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN104161758A - Applications of tetrahydroisoquinoline-3-carboxylic acid derivatives in preparation of medicines treating dopaminergic nerve diseases - Google Patents [patents.google.com]

- 10. Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ejssd.astu.edu.et [ejssd.astu.edu.et]

- 12. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. flore.unifi.it [flore.unifi.it]

- 18. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Structure-activity studies of 6-substituted decahydroisoquinoline-3-carboxylic acid AMPA receptor antagonists. 2. Effects of distal acid bioisosteric substitution, absolute stereochemical preferences, and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural features of this important heterocyclic compound through detailed spectroscopic analysis and provides field-proven insights into data acquisition and interpretation.

Introduction: The Significance of Tetrahydroisoquinolines in Medicinal Chemistry

1,2,3,4-Tetrahydroisoquinolines (THIQs) represent a privileged scaffold in modern drug discovery, appearing in numerous natural products and forming the core of many synthetic pharmaceuticals.[1] Their rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making them ideal for targeting specific biological receptors with high affinity and selectivity.[1] The constrained analog of phenylalanine, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), is a particularly important building block in the design of peptide-based drugs and other biologically active molecules.[2] The methoxy-substituted analogue, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is of significant interest for its potential applications in the development of novel therapeutics. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and further derivatization in drug development pipelines.

Molecular Structure and Analytical Workflow

A logical and systematic approach is crucial for the complete spectroscopic characterization of a molecule. The following workflow outlines the key steps from sample preparation to data integration.

Caption: A generalized workflow for the spectroscopic analysis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the analysis of structurally similar compounds, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.[3] The electron-donating methoxy group at the 6-position will influence the chemical shifts of the aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | d | 1H | H-5 |

| ~6.7-6.9 | dd | 1H | H-7 |

| ~6.6-6.8 | d | 1H | H-8 |

| ~4.0-4.2 | m | 2H | H-1 |

| ~3.8 | s | 3H | -OCH₃ |

| ~3.5-3.7 | m | 1H | H-3 |

| ~3.0-3.2 | m | 2H | H-4 |

| - | br s | 1H | -NH |

| - | br s | 1H | -COOH |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are based on established ranges for substituted tetrahydroisoquinolines and carboxylic acids.[4]

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | -COOH |

| ~158-160 | C-6 |

| ~130-135 | C-4a |

| ~125-130 | C-8a |

| ~115-120 | C-5 |

| ~110-115 | C-7 |

| ~110-115 | C-8 |

| ~55-60 | -OCH₃ |

| ~50-55 | C-3 |

| ~40-45 | C-1 |

| ~25-30 | C-4 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). The choice of solvent is critical to ensure solubility and to avoid exchange of the labile -NH and -COOH protons with deuterium, if their observation is desired.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[5]

-

Tune and shim the probe to the lock frequency of the deuterated solvent to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The spectrum of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is expected to show characteristic absorptions for the carboxylic acid, amine, and aromatic ether moieties.

Predicted IR Spectral Data

The predicted IR absorption bands are based on the typical ranges for the functional groups present in the molecule.[6][7][8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid, hydrogen-bonded) |

| ~3300 | Medium | N-H stretch (secondary amine) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid, dimer) |

| ~1610, ~1500 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

Experimental Protocol for FTIR Spectroscopy (Solid Sample)

-

Sample Preparation (Thin Solid Film Method): [9]

-

Dissolve a small amount (a few milligrams) of the solid compound in a volatile solvent like methylene chloride or acetone.

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

-

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[10]

Predicted Mass Spectrometry Data

| m/z | Assignment |

| 208.0923 | [M+H]⁺ (Calculated for C₁₁H₁₄NO₃⁺) |

| 206.0766 | [M-H]⁻ (Calculated for C₁₁H₁₂NO₃⁻) |

| 162.0817 | [M+H - HCOOH]⁺ (Loss of formic acid) |

Proposed Fragmentation Pathway

A common fragmentation pathway for tetrahydroisoquinolines involves the cleavage of the bonds beta to the nitrogen atom. For 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a characteristic loss of formic acid from the protonated molecular ion is anticipated.

Caption: A simplified proposed fragmentation pathway for the protonated molecule.

Experimental Protocol for ESI-MS

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) for positive ion mode or base (e.g., 0.1% ammonium hydroxide) for negative ion mode to promote ionization.

-

-

Instrument Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Capillary Voltage: Typically 3-5 kV.[10]

-

Nebulizing Gas Flow: Adjust to obtain a stable spray.

-

Drying Gas Flow and Temperature: Optimize to desolvate the ions effectively.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to determine the molecular weight.

-

For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ or [M-H]⁻ ion as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.[11]

-

Conclusion

The comprehensive spectroscopic analysis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, through the synergistic use of NMR, IR, and MS, provides a detailed and unambiguous structural characterization. The predicted data and standardized protocols outlined in this guide offer a robust framework for researchers in the field of drug discovery and development to confidently identify and assess the purity of this valuable synthetic intermediate. Adherence to these methodologies ensures the generation of high-quality, reproducible data, which is fundamental to advancing pharmaceutical research.

References

-

University of Colorado Boulder. IR Spectroscopy of Solids. [Link]

-

MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

SpectraBase. (S)-(-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride - Optional[ATR-IR] - Spectrum. [Link]

-

University of California, Los Angeles. Sample preparation for FT-IR. [Link]

-

LCGC International. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]

-

UniTechLink. Step-by-step Analysis of FTIR - 2023. [Link]

-

ResearchGate. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

-

University of Calgary. IR: carboxylic acids. [Link]

-

National Institutes of Health. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

-

National Institutes of Health. Identification of small molecules using accurate mass MS/MS search. [Link]

-

Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

-

National Institutes of Health. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

-

PubChem. 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. [Link]

-

HETEROCYCLES. derivatives of 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid. [Link]

-

American Chemical Society Publications. Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. [Link]

-

ResearchGate. (PDF) Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

ResearchGate. (PDF) 6,7-Dimethoxy-1,2,3,4-Tetrahydro-Isoquinoline-3-Carboxylic Acid Attenuates Heptatocellular Carcinoma in Rats with NMR-Based Metabolic Perturbations. [Link]

-

PubMed. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

-

ResearchGate. Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

SpectraBase. 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. echemi.com [echemi.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 11. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties and Applications of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid and Its Analogs

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural alkaloids and its ability to interact with a wide array of biological targets.[1][2][3] This guide focuses on a specific and highly valuable derivative, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Due to the extensive body of research and data availability, this whitepaper will heavily reference its close analog, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid , as its properties and applications are well-documented and provide a comprehensive model for understanding this class of compounds. These molecules serve as critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs) and have demonstrated significant potential in therapeutic areas, most notably in oncology.[4][5][6]

This document provides researchers, scientists, and drug development professionals with an in-depth overview of the compound's physicochemical properties, synthesis, biological significance, and analytical characterization.

Physicochemical Profile

The compound's structure, featuring a hydrophilic carboxylic acid and a basic secondary amine, imparts amphoteric properties, making its behavior highly pH-dependent. The methoxy group(s) on the aromatic ring significantly influences its electronic properties and metabolic stability. The physicochemical data, primarily for the 6,7-dimethoxy analog, are summarized below.

Table 1: Physicochemical Properties of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

| Property | Value | Source(s) |

| IUPAC Name | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | [7] |

| CAS Number | 76824-86-7 | [7][8] |

| Molecular Formula | C₁₂H₁₅NO₄ | [7][8][9] |

| Molecular Weight | 237.25 g/mol | [7][8][10] |

| Exact Mass | 237.10010796 Da | [7] |

| Melting Point | 280-285 °C (hydrochloride salt) | [10] |

| Boiling Point | 434.8 ± 45.0 °C (Predicted) | [11] |

| Density | 1.232 ± 0.06 g/cm³ (Predicted) | [11] |

| XLogP3 | -1.4 | [7] |

| pKa (Predicted) | 2.15 ± 0.20 (Carboxylic Acid) | [11] |

| Topological Polar Surface Area | 67.8 Ų | [7] |

| Hydrogen Bond Donors | 2 | [8] |

| Hydrogen Bond Acceptors | 5 | [8] |

The negative XLogP3 value indicates a high degree of hydrophilicity, suggesting good solubility in polar solvents, a favorable trait for bioavailability and formulation. The presence of both acidic (carboxylic acid) and basic (amine) functional groups allows for salt formation, which is commonly exploited to improve solubility and stability, as seen with the hydrochloride salt.[10][12][13]

Synthesis and Chemical Reactivity

The construction of the tetrahydroisoquinoline core is most classically and efficiently achieved via the Pictet-Spengler reaction .[14][15] This powerful cyclization strategy has remained a mainstay in alkaloid and heterocyclic synthesis since its discovery in 1911.[14][16]

Causality of the Pictet-Spengler Reaction: The reaction's success hinges on the acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound (an aldehyde or ketone).[17] The acid catalyst is crucial as it protonates the intermediate Schiff base to form a highly electrophilic iminium ion.[15][18] This increased electrophilicity is the driving force that enables the electron-rich aromatic ring to attack the iminium carbon in a 6-endo-trig cyclization, thereby forming the heterocyclic ring.[16][17] The presence of electron-donating groups, such as the methoxy substituents on the aromatic ring, enhances the ring's nucleophilicity, facilitating the cyclization under milder conditions.[16]

Caption: Generalized workflow of the Pictet-Spengler reaction for THIQ synthesis.

Other synthetic methodologies, such as the Pomeranz–Fritsch–Bobbitt cyclization and the Petasis reaction, have also been employed to generate chiral THIQ derivatives.[1][2][19][20][21]

Significance in Drug Discovery and Development

The rigid scaffold of THIQ-3-carboxylic acid derivatives makes them ideal for orienting substituents in three-dimensional space to achieve high-affinity interactions with biological targets.

Anticancer Activity via IL-6/JAK/STAT3 Pathway Inhibition

A significant body of research highlights the potent antiproliferative activity of 6,7-dimethoxy-THIQ-3-carboxylic acid in various cancer models, including colorectal and hepatocellular carcinoma.[5][6][22] The primary mechanism of action involves the targeted disruption of the Interleukin-6 (IL-6) signaling cascade.[22]

In many cancers, the IL-6/JAK/STAT3 pathway is hyperactivated, driving tumor cell proliferation, survival, and metastasis while suppressing anti-tumor immunity.[23][24][25][26] 6,7-dimethoxy-THIQ-3-carboxylic acid has been shown to attenuate the overexpression of IL-6, JAK2, and STAT3 mRNA.[22] Crucially, it inhibits the IL-6-induced phosphorylation of JAK2 and its downstream target STAT3, effectively blocking the signal transduction that leads to the transcription of pro-survival genes.[22]

Caption: Inhibition of the IL-6/JAK/STAT3 signaling pathway by the THIQ derivative.

Dual Inhibition of Bcl-2 and Mcl-1

Beyond the IL-6 pathway, derivatives of THIQ-3-carboxylic acid have been specifically designed as inhibitors of anti-apoptotic proteins from the Bcl-2 family.[27] Certain cancers rely on proteins like Bcl-2 and Mcl-1 to evade programmed cell death. A study demonstrated that rationally designed THIQ derivatives could achieve potent dual binding affinity for both Bcl-2 and Mcl-1, leading to the induction of apoptosis in cancer cells. This dual-targeting approach is a promising strategy to overcome resistance mechanisms associated with inhibiting only a single Bcl-2 family member.

Analytical and Spectroscopic Characterization Protocols

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is standard practice.[28][29][30][31]

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework and confirm the molecular structure.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment, or CD₃OD).

-

¹H NMR Acquisition: Record the proton NMR spectrum. Expected signals include:

-

Two singlets in the aromatic region (~6.5-7.0 ppm) for the protons on the benzene ring.

-

Two singlets around 3.7-3.9 ppm corresponding to the two methoxy groups (-OCH₃).[31]

-

A series of multiplets in the aliphatic region (~2.8-4.5 ppm) for the protons of the tetrahydroisoquinoline core.

-

A broad singlet for the amine (N-H) proton, which may exchange with D₂O.

-

-

¹³C NMR Acquisition: Record the carbon NMR spectrum. This will confirm the presence of the correct number of carbon atoms, including signals for the carbonyl carbon (~170-175 ppm), aromatic carbons, methoxy carbons (~55-60 ppm), and aliphatic carbons.[32]

-

Data Processing: Process the spectra (Fourier transform, phase, and baseline correction) and integrate the ¹H NMR signals to verify proton counts.

-

Protocol: Infrared (IR) Spectroscopy

-

Methodology:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Spectrum Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~3300 cm⁻¹ to 2500 cm⁻¹.

-

C-H Stretch: Sharp peaks around 3000-2850 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp band between 1760-1690 cm⁻¹.

-

C-O Stretch (Carboxylic Acid/Ether): Bands in the 1320-1210 cm⁻¹ region.

-

-

Protocol: Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern, confirming the elemental composition.[6][33]

-

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).

-

Analysis: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

-

Data Analysis:

-

In positive mode, look for the protonated molecular ion [M+H]⁺ at m/z corresponding to the compound's molecular weight +1.

-

In negative mode, look for the deprotonated molecular ion [M-H]⁻.

-

High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass and elemental formula.[33]

-

-

Conclusion

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its well-studied dimethoxy analog represent a class of molecules with immense value for pharmaceutical research. Their robust and versatile synthesis, combined with a rigid scaffold amenable to rational design, makes them powerful starting points for drug discovery campaigns. The demonstrated biological activity, particularly the potent and specific inhibition of the oncogenic IL-6/JAK/STAT3 pathway, underscores their therapeutic potential. The detailed analytical protocols provided herein offer a self-validating framework for researchers to synthesize and characterize these compounds, paving the way for the development of novel and effective therapeutics.

References

-

Johnson, D. E., O'Keefe, R. A., & Grandis, J. R. (2018). Targeting the IL-6/JAK/STAT3 signalling axis in cancer. Nature Reviews Clinical Oncology. [Link]

-

Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [Link]

-

Xing, Z., & Lin, L. (2014). The IL-6/JAK/STAT3 pathway: Potential therapeutic strategies in treating colorectal cancer (Review). Spandidos Publications. [Link]

-

Yu, H., Lee, H., Herrmann, A., Buettner, R., & Jove, R. (2014). Targeting the Interleukin-6/Jak/Stat Pathway in Human Malignancies. PMC. [Link]

-

Wang, Y., et al. (2022). The role of IL-6/JAK2/STAT3 signaling pathway in cancers. PMC. [Link]

-

J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]

-

Siersbæk, M. F., et al. (2020). IL-6/JAK/STAT3 Signaling in Breast Cancer Metastasis: Biology and Treatment. Frontiers. [Link]

-

Organic Chemistry with Lluís Llorens Palomo. (2022). Pictet-Spengler Reaction. [Link]

-

National Center for Biotechnology Information. (n.d.). 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. PubChem. [Link]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

-

Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]

-

Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. [Link]

-

apicule. (n.d.). 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, (S)- (CAS No: 103733-66-0) API Intermediate Manufacturers. [Link]

-

Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. OUCI. [Link]

-

ResearchGate. (2023). (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (1). [Link]

-

ResearchGate. (2023). (PDF) Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

-

El-Sayed, N. N. E., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. [Link]

-

Pharmaffiliates. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. [Link]

-

El-Sayed, N. N. E., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. PMC. [Link]

-

Autech Industry Co.,Limited. (n.d.). 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride. [Link]

-

Kumar, P., et al. (2017). 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations. PMC. [Link]

-

Kumar, P., et al. (2018). 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates colon carcinogenesis via blockade of IL-6 mediated signals. PubMed. [Link]

-

ResearchGate. (2017). (PDF) 6,7-Dimethoxy-1,2,3,4-Tetrahydro-Isoquinoline-3-Carboxylic Acid Attenuates Heptatocellular Carcinoma in Rats with NMR-Based Metabolic Perturbations. [Link]

-

FLORE. (n.d.). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4- tetrahydroisoquinoline Derivatives as Multidrug. [Link]

-

ResearchGate. (2021). (PDF) Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines. [Link]

-

Blanarikova, I., et al. (2005). derivatives of 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid. Collection of Czechoslovak Chemical Communications. [Link]

-

Al-Ostath, A. I., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC. [Link]

-

Autech Industry Co.,Limited. (n.d.). 6,7-dimethoxy-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid phenylmethyl ester hydrochloride. [Link]

-

ecancer. (2017). Targeting apoptosis - developing drugs to inhibit Bcl-2 and Mcl-1. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Der… [ouci.dntb.gov.ua]

- 3. nbinno.com [nbinno.com]

- 4. apicule.com [apicule.com]

- 5. 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C12H15NO4 | CID 3160572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. 6,7-二甲氧基-1,2,3,4-四氢异喹啉-3-羧酸 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. (S)-(-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid 97 82586-62-7 [sigmaaldrich.com]

- 11. 76824-86-7 CAS MSDS (6,7-DIMETHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE-3-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride [fstpharm.com]

- 13. 6,7-DIMETHOXY-L-1,2,3,4-TETRAHYDROISOQUINOLINE 3-CARBOXYLIC ACID HYDROCHLORIDE | VSNCHEM [vsnchem.com]

- 14. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 15. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 16. jk-sci.com [jk-sci.com]

- 17. name-reaction.com [name-reaction.com]

- 18. youtube.com [youtube.com]

- 19. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates colon carcinogenesis via blockade of IL-6 mediated signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Targeting the IL-6/JAK/STAT3 signalling axis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. spandidos-publications.com [spandidos-publications.com]

- 25. The role of IL-6/JAK2/STAT3 signaling pathway in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | IL-6/JAK/STAT3 Signaling in Breast Cancer Metastasis: Biology and Treatment [frontiersin.org]

- 27. youtube.com [youtube.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 32. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 33. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Discovery and Isolation of Tetrahydroisoquinoline Alkaloids

Abstract

The tetrahydroisoquinoline (THIQ) alkaloids represent one of the largest and most structurally diverse families of natural products, exhibiting a remarkable range of pharmacological activities that have positioned them at the forefront of drug discovery and medicinal chemistry.[1][2] This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the methodologies for discovering and isolating these valuable compounds. We traverse the historical context of their discovery, delve into the biosynthetic origins that create their structural complexity, and present a detailed, field-proven framework for their extraction, purification, and structural elucidation. The narrative emphasizes the causality behind experimental choices, integrating classical techniques with modern advancements to provide a robust, self-validating workflow from raw biomass to purified, characterized molecules.

Part 1: The Genesis of a Pharmacophore: Historical Context and Biological Significance

The story of isoquinoline alkaloids begins not in a pristine forest, but with the industrial byproduct of coal tar, from which isoquinoline itself was first isolated in 1885.[3] However, the true pharmacological potential was unlocked with the discovery of the reduced 1,2,3,4-tetrahydroisoquinoline scaffold in natural sources. This core structure is the backbone of thousands of alkaloids found widely in nature, particularly in plant families such as Papaveraceae, Berberidaceae, and Cactaceae.[1][4]

THIQ alkaloids are not mere chemical curiosities; they are potent bioactive agents. Their diverse biological activities include antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties, making them a cornerstone of both traditional medicine and modern pharmaceutical research.[5][6][7] The intricate stereochemistry and functional group diversity of these molecules, arising from their unique biosynthesis, present both a challenge and an opportunity for natural product chemists.

Part 2: Nature's Blueprint: The Biosynthesis of THIQ Alkaloids

Understanding the biosynthetic pathway of THIQ alkaloids is fundamental to appreciating their structural diversity and informs the strategies for their isolation. The vast majority of these compounds originate from the amino acid L-tyrosine. A key convergence in the pathway involves the condensation of two tyrosine-derived units: dopamine and 4-hydroxyphenylacetaldehyde.

This crucial step, a Pictet-Spengler reaction, is catalyzed by the enzyme norcoclaurine synthase (NCS) to form the foundational THIQ, (S)-norcoclaurine.[4] Subsequent enzymatic modifications—including hydroxylations, O-methylations, N-methylations, and oxidative phenol coupling—generate a vast array of complex structures from this common precursor. The intermediate (S)-reticuline, for example, is a critical branch point leading to numerous subclasses, including the aporphines and bisbenzylisoquinolines.[1][4]

Part 3: From Plant to Profile: Extraction Methodologies

The initial extraction is a critical step that dictates the efficiency and purity of the isolated alkaloids. The fundamental principle guiding alkaloid extraction is their basic nature, owing to the nitrogen atom(s) in their structure.[8] This allows for selective separation from neutral and acidic plant metabolites through acid-base manipulation.

The Foundational Principle: Acid-Base Extraction

Alkaloids typically exist in plants as salts of organic acids, which are soluble in water or aqueous alcohols.[9][10] By treating the plant material with a base (e.g., lime, ammonia), these salts are converted into their free base form. Free bases are generally soluble in non-polar organic solvents (e.g., chloroform, ether) and poorly soluble in water.[8][11] This differential solubility is the cornerstone of the classic Stas-Otto method and its modern variants.[8][10] The process allows for the selective transfer of alkaloids from an aqueous/plant matrix into an organic phase, leaving behind polar impurities like sugars and proteins.

General Extraction & Isolation Workflow

The path from raw plant material to a purified THIQ alkaloid is a multi-stage process designed to systematically remove non-target compounds and resolve complex mixtures.

Protocol 1: General Acid-Base Extraction of THIQs from Plant Material

This protocol is a robust, field-proven method adapted from classical techniques.[8][12][13]

-

Preparation & Defatting:

-

Dry the plant material (e.g., roots, stems) at 40-50°C and grind it into a fine powder to maximize surface area.[11]

-

Soxhlet extract the powdered material with a non-polar solvent (e.g., n-hexane or petroleum ether) for 6-8 hours.

-

Causality: This step is crucial for removing fats, oils, waxes, and terpenes that can interfere with subsequent liquid-liquid partitioning and chromatography.[12] Discard the non-polar extract.

-

-

Basification and Extraction of Free Bases:

-